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An In-depth Technical Guide to the Physical and Chemical Properties of Methylphosphonate
Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphosphonate esters are a class of organophosphorus compounds characterized by a
methyl group and one or more ester groups attached to a central phosphorus atom. These
compounds are of significant interest across various scientific disciplines, from materials
science to medicinal chemistry. Their applications range from serving as flame retardants and
industrial additives to their critical role as precursors in the synthesis of chemical warfare
agents, which places them under the regulation of the Chemical Weapons Convention. In the
pharmaceutical realm, the phosphonate moiety is a key bioisostere for phosphates, and its
esters are widely explored in prodrug strategies to enhance the cellular permeability of
therapeutic agents. This guide provides a comprehensive overview of the core physical and
chemical properties of methylphosphonate esters, detailed experimental protocols for their
characterization, and a look into their applications in drug development.

Physical Properties

The physical state of methylphosphonate esters is dictated by the nature of the alkyl or aryl
groups attached to the ester oxygen atoms. Simple, short-chain dialkyl methylphosphonates,
such as dimethyl methylphosphonate (DMMP), are typically colorless liquids at room
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temperature. Their physical properties are crucial for handling, storage, and application-specific
formulations.

General Properties

Methylphosphonate esters are generally polar molecules, leading to some solubility in water
and miscibility with a range of organic solvents. For instance, DMMP is completely miscible
with water, ethanol, ether, benzene, and acetone. The solubility in organic solvents can be
enhanced by the esterification of the more polar phosphonic acids.

Tabulated Physical Data

The following tables summarize key physical property data for representative
methylphosphonate esters.

Table 1: Physical Properties of Dimethyl Methylphosphonate (DMMP)

Property Value Reference
CAS Number 756-79-6

Molecular Formula CsHs0sP

Molecular Weight 124.08 g/mol
Appearance Colorless liquid
Melting Point -50 °C

Boiling Point 181 °C

Density 1.145 g/mL at 25 °C
Refractive Index (n2°/D) 1.413

Flash Point 68-69 °C

Vapor Pressure 0.8 mmHg at 25 °C

Table 2: Physical Properties of Other Methylphosphonate Esters
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Molecular . .
Compound Molecular . Boiling Point
CAS Number Weight ( g/mol

Name Formula | (°C)
Ethyl methyl

Not widely
methylphosphon 18755-36-7 C4H1103P 138.10

reported
ate
Monoethyl .

Not widely
methylphosphon 1832-53-7 C3Ho03P 124.08

reported
ate
Methyl pinacolyl

Not widely
methylphosphon 7040-59-7 CsH1003P 194.21

reported

ate

Chemical Properties and Reactivity

The chemical behavior of methylphosphonate esters is dominated by the electrophilic nature
of the phosphorus atom and the reactivity of the P-C and P-O-C bonds.

Synthesis: The Michaelis-Arbuzov Reaction

The most common and versatile method for synthesizing phosphonate esters is the Michaelis-
Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl
halide. For methylphosphonates, this typically involves reacting trimethyl phosphite with a
methyl halide, like methyl iodide. The reaction proceeds via a quasi-phosphonium salt
intermediate which then rearranges to the thermodynamically stable phosphonate ester.
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compounds are of significant interest across various scientific disciplines, from materials
science to medicinal chemistry. Their applications range from serving as flame retardants and
industrial additives to their critical role as precursors in the synthesis of chemical warfare
agents, which places them under the regulation of the Chemical Weapons Convention. In the
pharmaceutical realm, the phosphonate moiety is a key bioisostere for phosphates, and its
esters are widely explored in prodrug strategies to enhance the cellular permeability of
therapeutic agents. This guide provides a comprehensive overview of the core physical and
chemical properties of methylphosphonate esters, detailed experimental protocols for their
characterization, and a look into their applications in drug development.

Physical Properties

The physical state of methylphosphonate esters is dictated by the nature of the alkyl or aryl
groups attached to the ester oxygen atoms. Simple, short-chain dialkyl methylphosphonates,
such as dimethyl methylphosphonate (DMMP), are typically colorless liquids at room
temperature. Their physical properties are crucial for handling, storage, and application-specific
formulations.

General Properties

Methylphosphonate esters are generally polar molecules, leading to some solubility in water
and miscibility with a range of organic solvents. For instance, DMMP is completely miscible
with water, ethanol, ether, benzene, and acetone. The solubility in organic solvents can be
enhanced by the esterification of the more polar phosphonic acids.

Tabulated Physical Data

The following tables summarize key physical property data for representative
methylphosphonate esters.

Table 1: Physical Properties of Dimethyl Methylphosphonate (DMMP)
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Property Value

CAS Number 756-79-6

Molecular Formula C3HoOsP

Molecular Weight 124.08 g/mol
Appearance Colorless liquid
Melting Point -50 °C

Boiling Point 181 °C

Density 1.145 g/mL at 25 °C
Refractive Index (n2°/D) 1.413

Flash Point 68-69 °C

Table 2: Physical Properties of Other Methylphosphonate Esters

Molecular Weight (

Compound Name CAS Number Molecular Formula
g/mol )

Ethyl methyl

18755-36-7 CsH1103P 138.10
methylphosphonate
Monoethyl

1832-53-7 C3HoOsP 124.08
methylphosphonate
Methyl pinacolyl

7040-59-7 CsH1903P 194.21

methylphosphonate

Chemical Properties and Reactivity

The chemical behavior of methylphosphonate esters is dominated by the electrophilic nature

of the phosphorus atom and the reactivity of the P-C and P-O-C bonds.

Synthesis: The Michaelis-Arbuzov Reaction
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The most common and versatile method for synthesizing phosphonate esters is the Michaelis-
Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl
halide. For methylphosphonates, this typically involves reacting a trialkyl phosphite with a
methyl halide, like methyl iodide. The reaction proceeds via an SN2 attack of the nucleophilic
phosphorus on the alkyl halide to form a phosphonium salt intermediate. This is followed by a
subsequent SN2 attack by the displaced halide on one of the alkoxy carbons of the
intermediate, leading to the thermodynamically stable phosphonate ester.

Reactants

Products
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Michaelis-Arbuzov reaction pathway for methylphosphonate ester synthesis.

o Setup: A round-bottom flask is fitted with a reflux condenser and a nitrogen inlet.

» Reagents: Combine methyl iodide (1 equivalent) and triethyl phosphite (1.1 equivalents) in
the flask.

o Reaction: Heat the mixture under a nitrogen atmosphere. The reaction is exothermic and
may need initial cooling, followed by heating to ~100-150°C to ensure completion.

e Monitoring: The progress of the reaction can be monitored by 3P NMR spectroscopy,
observing the disappearance of the phosphite peak (around +140 ppm) and the appearance
of the phosphonate peak (around +25 to +30 ppm).

o Workup: After the reaction is complete (typically 2-4 hours), the mixture is cooled to room
temperature.
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 Purification: The product is purified by vacuum distillation to remove the ethyl iodide
byproduct and any unreacted starting materials.

Hydrolysis

Methylphosphonate esters are susceptible to hydrolysis under both acidic and basic
conditions, cleaving the P-O-C ester bond to yield methylphosphonic acid and the
corresponding alcohol. The hydrolysis typically occurs in two consecutive steps for diesters.

The ester is heated under reflux with a dilute mineral acid (e.g., HCI). The reaction is reversible,
S0 an excess of water is used to drive the equilibrium towards the products. The mechanism
involves protonation of the phosphoryl oxygen, which increases the electrophilicity of the
phosphorus atom, followed by nucleophilic attack by water.

This is the more common method, involving heating the ester with an aqueous solution of a
strong base like sodium hydroxide. The reaction is essentially irreversible because the resulting
phosphonate anion is resonance-stabilized and shows little tendency to react with the alcohol.
The mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic
phosphorus center.
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Stepwise hydrolysis of dimethyl methylphosphonate (DMMP).

Setup: Place DMMP (1 equivalent) in a round-bottom flask equipped with a reflux condenser.

Reagents: Add a 2M aqueous solution of sodium hydroxide (2.5 equivalents).

Reaction: Heat the mixture to reflux for 2-4 hours.

Monitoring: The reaction can be followed by GC to observe the disappearance of the DMMP

peak.

Workup: After cooling, the reaction mixture is acidified with concentrated HCI to a pH of ~1.

Extraction: The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl

acetate) to isolate the methylphosphonic acid.
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 Purification: The solvent is removed under reduced pressure to yield the product.

Analytical Characterization

A suite of analytical techniques is employed to identify and quantify methylphosphonate

esters and their related products.
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Y
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General analytical workflow for methylphosphonate esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is a powerful tool for the structural elucidation of methylphosphonate esters.

31P NMR: This is the most diagnostic technique. Dialkyl methylphosphonates typically show
a signal in the range of +20 to +35 ppm relative to 85% H3POa.

'H NMR: The protons on the methyl group directly attached to the phosphorus (P-CH3)
appear as a doublet due to coupling with the phosphorus atom (2JPH = 17-18 Hz). The
protons on the alkoxy groups (O-CHs) also show a doublet (3JPH = 10-11 Hz).

13C NMR: Similar to *H NMR, the carbon atoms show coupling to the phosphorus atom. The
P-CHs carbon appears as a doublet with a large coupling constant (XJPC = 140-145 Hz).

Sample Preparation: Dissolve approximately 10-20 mg of the methylphosphonate ester in
0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

31P NMR: Use a broadband probe tuned to the phosphorus frequency. A simple pulse-
acquire sequence with proton decoupling is typically sufficient. Use an external standard of
85% HsPOa for referencing.

'H and 13C NMR: Acquire standard proton and carbon spectra. Ensure sufficient resolution to
observe the P-H and P-C coupling patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

P=0 Stretch: A very strong and characteristic absorption band appears between 1200 and
1260 cm~1.

P-O-C Stretch: Strong bands are observed in the 1000-1050 cm~1 region.
P-C Stretch: A weaker absorption can be found around 700-800 cm~1,

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr).
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e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum typically from 4000 to 400 cm~1.

e Analysis: Identify the characteristic absorption bands corresponding to the P=0, P-O-C, and
P-C functional groups.

Mass Spectrometry (MS)

MS, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is
used for identification and quantification.

o GC-MS: Suitable for volatile and thermally stable esters like DMMP. Electron ionization (EI)
is commonly used.

o LC-MS: Essential for analyzing the non-volatile hydrolysis products like methylphosphonic
acid. Electrospray ionization (ESI) is typically employed.

o Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).

 Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5MS) coupled
to a mass spectrometer.

e GC Conditions:
o Injector Temperature: 250°C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp
at a controlled rate (e.g., 10°C/min) to a final temperature of ~280-300°C.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range: Scan from m/z 40 to 400.

o Data Analysis: Compare the obtained mass spectrum with library spectra for identification.
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Applications in Drug Development

The phosphonate group is a well-established phosphate mimic in medicinal chemistry.
However, its dianionic nature at physiological pH hinders cell membrane permeability.
Esterification to form phosphonate prodrugs is a common strategy to mask these charges,
improve lipophilicity, and enhance oral bioavailability.

These ester prodrugs are designed to be stable in the extracellular environment but are
cleaved intracellularly by enzymes (e.g., esterases, phosphodiesterases) to release the active
phosphonic acid drug.

Cell Membrane

Passive
Diffusion

Intracellular Space

Extracellular Space
Intracellular
Esterases,

Phosphonate Prodrug Enzymatic Cleava i
o A s ge Active Drut
Esterified, Lipophilic -
o\ pophilic) (Phosphonic Acid, Charged)

Click to download full resolution via product page

Mechanism of cellular uptake and activation of a phosphonate prodrug.

Examples in Drug Development

» Adefovir Dipivoxil: An oral prodrug of the acyclic nucleotide phosphonate adefovir. The
pivaloyloxymethyl (POM) esters mask the phosphonate charge, allowing for oral absorption.
It is used in the treatment of Hepatitis B.
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o Tenofovir Disoproxil Fumarate (TDF): A widely used antiretroviral drug for HIV treatment. It is
a diester prodrug of tenofovir, which is then metabolized intracellularly to the active
diphosphate form.

The design of these prodrugs requires a delicate balance: the esters must be stable enough to
survive first-pass metabolism but labile enough to be cleaved efficiently within the target cells.
Methylphosphonate esters, while not always the final prodrug form, are key intermediates and
models for studying the stability and reactivity of these more complex systems.

Conclusion

Methylphosphonate esters are a fundamentally important class of organophosphorus
compounds with diverse properties and applications. Their synthesis is well-established, and
their reactivity, particularly hydrolysis, is a key characteristic. A thorough understanding of their
physical and chemical properties, supported by robust analytical characterization, is essential
for their safe handling and effective use, whether as industrial chemicals or as crucial
components in the design of next-generation pharmaceuticals. The continued exploration of
phosphonate chemistry promises to yield new materials and therapeutic agents with significant
scientific and clinical impact.

 To cite this document: BenchChem. [physical and chemical properties of methylphosphonate
esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1257008#physical-and-chemical-properties-of-
methylphosphonate-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1257008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

